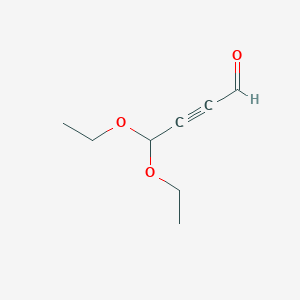

4,4-Diethoxybut-2-ynal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-diethoxybut-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-10-8(11-4-2)6-5-7-9/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORVIUSVBCDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369141 | |

| Record name | 4,4-Diethoxybut-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74149-25-0 | |

| Record name | 4,4-Diethoxybut-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4-Diethoxybut-2-ynal

Foreword: Navigating the Landscape of a Unique Bifunctional Reagent

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive technical exploration of 4,4-Diethoxybut-2-ynal. This molecule, characterized by the simultaneous presence of an aldehyde and a protected alkyne, represents a versatile yet underexplored building block in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide will not only present the established facts but also leverage well-understood principles of organic chemistry and data from analogous structures to provide a holistic understanding of its chemical properties and potential applications. By examining the synthesis, reactivity, and spectroscopic characteristics of related acetylenic aldehydes and acetals, we can confidently predict the behavior of this compound and unlock its potential in the synthesis of complex molecular architectures, particularly those relevant to medicinal chemistry.

Core Molecular Attributes of this compound

This compound is a bifunctional organic molecule that incorporates both an aldehyde and a diethyl acetal. The presence of these two functional groups on a four-carbon chain, separated by a carbon-carbon triple bond, imparts a unique reactivity profile, making it a valuable synthon for a variety of chemical transformations.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74149-25-0 | |

| Molecular Formula | C₈H₁₂O₃ | |

| Molecular Weight | 156.18 g/mol | |

| SMILES Code | O=CC#CC(OCC)OCC | |

| Physical State | Likely a liquid at room temperature (inferred from analogs) | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Melting Point | Not experimentally determined | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Pathway

A likely synthetic strategy would start from a commercially available propargyl alcohol derivative. The key steps would be:

-

Protection of the Terminal Alkyne: This step is crucial to prevent unwanted side reactions during the subsequent oxidation.

-

Acetalization of the Hydroxyl Group: Conversion of the alcohol to the diethyl acetal.

-

Deprotection of the Alkyne: Removal of the protecting group to reveal the terminal alkyne.

-

Formylation of the Terminal Alkyne: Introduction of the aldehyde group at the terminus of the alkyne.

An alternative and potentially more direct route could involve the reaction of the Grignard reagent of propargyl aldehyde diethyl acetal with a suitable formylating agent.

Experimental Considerations

-

Choice of Protecting Group: The selection of a suitable protecting group for the alkyne is critical. It must be stable to the conditions of acetalization and readily removable without affecting the acetal. Silyl protecting groups like tert-butyldimethylsilyl (TBDMS) are often employed for this purpose.

-

Acetalization Conditions: The formation of the diethyl acetal from the corresponding alcohol is typically achieved by reacting it with an excess of ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid.[1][2] The removal of water is essential to drive the equilibrium towards the acetal product.[2]

-

Formylation: The introduction of the aldehyde group can be accomplished through various methods, including the use of Vilsmeier-Haack reagents or by quenching a lithium acetylide with dimethylformamide (DMF).

Spectroscopic Characterization: An In-Silico Perspective

In the absence of experimentally obtained spectra, the spectroscopic characteristics of this compound can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals | Rationale |

| ¹H NMR | δ ~9.2 ppm (s, 1H, -CHO) δ ~5.0 ppm (t, 1H, -CH(OEt)₂) δ ~3.6 ppm (q, 4H, -OCH₂CH₃) δ ~1.2 ppm (t, 6H, -OCH₂CH₃) | The aldehydic proton is highly deshielded. The acetal proton is a triplet due to coupling with the methylene protons. The ethoxy groups show a characteristic quartet and triplet pattern. |

| ¹³C NMR | δ ~190 ppm (C=O) δ ~100 ppm (-C≡C-) δ ~95 ppm (-CH(OEt)₂) δ ~60 ppm (-OCH₂CH₃) δ ~15 ppm (-OCH₂CH₃) | The aldehyde carbonyl carbon resonates at a characteristic downfield shift. The alkyne carbons and the acetal carbon appear in their respective typical regions. |

| IR Spectroscopy | ~2200 cm⁻¹ (C≡C stretch) ~1700 cm⁻¹ (C=O stretch) ~2800, 2700 cm⁻¹ (C-H stretch of aldehyde) ~1100 cm⁻¹ (C-O stretch of acetal) | The carbon-carbon triple bond and the carbonyl group will show strong, characteristic absorption bands. The aldehydic C-H stretches are also diagnostic. |

| Mass Spectrometry | M⁺ at m/z 156. Fragmentation patterns would likely involve the loss of ethoxy groups, the aldehyde group, and cleavage of the carbon chain. | The molecular ion peak would correspond to the molecular weight. Fragmentation would be dictated by the stability of the resulting carbocations. |

Reactivity and Synthetic Utility: A Dual-Functional Hub

The synthetic potential of this compound lies in the orthogonal reactivity of its aldehyde and protected alkyne functionalities. The acetal group serves as a stable protecting group for a second aldehyde, which can be unmasked under acidic conditions.

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic attack. This allows for a wide range of transformations, including:

-

Nucleophilic Addition: Grignard reagents, organolithium compounds, and other nucleophiles will readily add to the aldehyde to form secondary alcohols.[3]

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Reductive Amination: Formation of amines by reaction with an amine in the presence of a reducing agent.

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond is a versatile functional group that can participate in a variety of reactions, including:

-

Cycloaddition Reactions: As an electron-deficient alkyne due to the adjacent aldehyde, it is a good candidate for [3+2] and [4+2] cycloaddition reactions to form various heterocyclic systems. For instance, reaction with azides would yield triazoles, and with dienes, it could undergo Diels-Alder type reactions.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex acetylenic structures.

-

Hydration: Conversion of the alkyne to a ketone.

Deprotection and Further Transformation

The diethyl acetal can be readily hydrolyzed under acidic conditions to reveal a second aldehyde group, generating but-2-ynedial. This highly reactive dialdehyde is a precursor to a wide array of heterocyclic compounds through condensation reactions with binucleophiles like hydrazines, hydroxylamine, and diamines.

Applications in Drug Development and Medicinal Chemistry

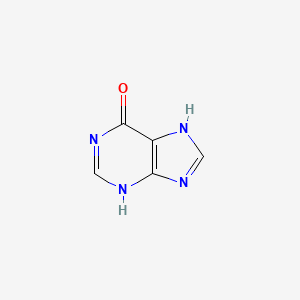

The structural motifs accessible from this compound are prevalent in many biologically active molecules. Its ability to serve as a precursor to substituted heterocycles makes it a valuable tool for the synthesis of compound libraries for drug discovery.

-

Synthesis of Pyrazole and Isoxazole Derivatives: The 1,4-dicarbonyl precursor, but-2-ynedial, can be readily converted to pyrazoles and isoxazoles, which are core structures in many pharmaceuticals with a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties.

-

Access to Complex Polyketides: Acetylenic aldehydes are known to participate in cycloaddition reactions that can be used to construct the core ring systems of polyketide natural products, some of which exhibit potent biological activities.[4]

-

Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the aldehyde and the masked aldehyde allows for a stepwise functionalization, making this compound an attractive scaffold for the generation of diverse molecular libraries for high-throughput screening.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling aldehydes and acetylenic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Incompatibility: Avoid strong oxidizing agents, strong bases, and strong acids.

-

Storage: Store in a cool, dry place away from heat and ignition sources.

Conclusion: A Promising Building Block for Future Discovery

This compound, despite the current scarcity of direct experimental data, emerges as a highly promising and versatile building block for organic synthesis. Its unique combination of an aldehyde and a protected alkyne allows for a rich and diverse range of chemical transformations. By understanding the fundamental reactivity of its constituent functional groups, chemists can harness its potential to construct complex molecules, particularly heterocyclic systems of interest in drug discovery and development. This guide provides a solid foundation for researchers to begin exploring the synthetic utility of this intriguing bifunctional reagent, paving the way for new discoveries and innovations in chemical science.

References

-

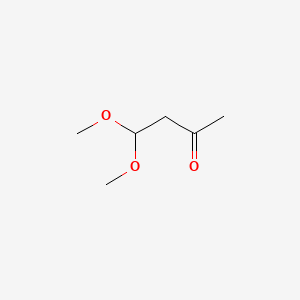

Crimson Publishers. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. [Link]

-

Chemistry Steps. Formation and Reactions of Acetals. [Link]

-

Chemistry LibreTexts. Acetal Formation. [Link]

-

Saxena, A., Perez, F., & Krische, M. J. (2016). Ruthenium(0)-Catalyzed [4+2] Cycloaddition of Acetylenic Aldehydes with α-Ketols: Convergent Construction of Angucycline Ring Systems. Angewandte Chemie International Edition, 55(4), 1493-1497. [Link]

-

ACS Publications. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]

-

ResearchGate. Synthesis of cyclic acetals of acetylenic carbonyl compounds. [Link]

Sources

Foreword: The Strategic Value of a Masked Synthon

An In-Depth Technical Guide to the Synthesis of 4,4-Diethoxybut-2-ynal

In the landscape of modern organic synthesis, particularly within drug discovery and development, the efficient construction of complex molecular architectures is paramount. Alkynyl aldehydes are exceptionally versatile building blocks, possessing both an electrophilic aldehyde and a nucleophilic alkyne terminus (post-deprotonation), enabling a diverse array of transformations including cyclizations, additions, and coupling reactions.[1] However, their inherent reactivity can present significant challenges in multi-step syntheses, often leading to undesired side reactions such as polymerization or Michael additions.[2]

This guide details a robust and reliable two-step synthesis for this compound, a valuable synthon where the aldehyde functionality is masked as a diethyl acetal. This protection strategy confers enhanced stability, allowing the alkyne to be manipulated selectively before the aldehyde is unmasked under specific, controlled conditions.[3][4] The methodologies presented herein are grounded in established, high-yield reactions, providing researchers with a practical pathway to this key intermediate. We will explore the causality behind each procedural choice, ensuring a deep understanding of the "why" alongside the "how."

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, beginning with the construction of a key alcohol intermediate followed by a mild oxidation to yield the target compound. This approach ensures high fidelity and minimizes the formation of impurities.

-

Formation of the Carbon Skeleton: Propargyl alcohol is converted into its corresponding Grignard reagent, which then undergoes nucleophilic attack on triethyl orthoformate to generate the C4 backbone and install the diethyl acetal in a single, efficient step.

-

Oxidation to the Aldehyde: The resulting primary alcohol, 4,4-diethoxybut-2-yn-1-ol, is oxidized using a Swern oxidation protocol. This method is explicitly chosen for its mild conditions, which are fully compatible with the alkyne and acetal functional groups, preventing over-oxidation to the carboxylic acid.[5][6]

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Intermediate, 4,4-Diethoxybut-2-yn-1-ol

The foundational step involves the creation of the C1-C4 carbon chain with the requisite functional groups. The choice of a Grignard reaction is deliberate; it is a classic, powerful C-C bond-forming reaction that is well-understood and scalable.[7][8]

Mechanistic Rationale

The reaction begins with propargyl alcohol. Since both the hydroxyl proton and the terminal alkyne proton are acidic, two equivalents of a strong base are required. Ethylmagnesium bromide (EtMgBr) serves as this base, first deprotonating the more acidic alcohol and then the terminal alkyne to form a dianionic magnesium salt. This in-situ generated nucleophile is poised to react with an electrophile.

Triethyl orthoformate serves as a synthetic equivalent of a protected carboxyl group. The central carbon is electrophilic and readily attacked by the propargyl Grignard reagent. The subsequent loss of ethoxide and workup with mild acid yields the desired 4,4-diethoxybut-2-yn-1-ol. It is critical to use anhydrous solvents like tetrahydrofuran (THF), as Grignard reagents are potent bases that will be quenched by protic sources like water.[7][9]

Experimental Protocol

Materials & Reagents:

-

Propargyl alcohol

-

Ethylmagnesium bromide (3.0 M solution in diethyl ether)

-

Triethyl orthoformate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, heating mantle

Procedure:

-

Vessel Preparation: All glassware must be rigorously dried in an oven (e.g., 120°C overnight) and assembled hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[10]

-

Initial Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add propargyl alcohol (1.0 eq) dissolved in 150 mL of anhydrous THF.

-

Grignard Reagent Addition: Cool the flask to 0°C in an ice bath. Add ethylmagnesium bromide (2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C. Vigorous gas (ethane) evolution will be observed.

-

Dianion Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.

-

Electrophile Addition: Add triethyl orthoformate (1.5 eq) to the dropping funnel and add it to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 66°C for THF) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution until no further gas evolution is observed.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield 4,4-diethoxybut-2-yn-1-ol as a clear oil.

Quantitative Data Summary: Stage 1

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Volume |

| Propargyl alcohol | 56.06 | 1.0 | 5.61 g | 5.8 mL |

| Ethylmagnesium bromide | 131.27 | 2.2 | 28.88 g | 73.3 mL |

| Triethyl orthoformate | 148.20 | 1.5 | 22.23 g | 25.0 mL |

| Anhydrous THF | - | - | - | 150 mL |

Part 2: Swern Oxidation to this compound

The conversion of a primary alcohol to an aldehyde without over-oxidation is a common challenge. The Swern oxidation is an exemplary solution, operating at very low temperatures and avoiding harsh metal-based oxidants.[6][11] Its mechanism relies on the activation of dimethyl sulfoxide (DMSO) to form a highly reactive species.

Mechanism of Action

Figure 2: Mechanistic pathway of the Swern Oxidation.

-

Activation: DMSO reacts with oxalyl chloride at -78°C. This rapidly decomposes, losing CO and CO₂, to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate.[12]

-

Nucleophilic Attack: The primary alcohol (4,4-diethoxybut-2-yn-1-ol) acts as a nucleophile, attacking the electrophilic sulfur atom to form an alkoxysulfonium salt.[5]

-

Ylide Formation: A hindered, non-nucleophilic base, typically triethylamine (Et₃N), is added. It deprotonates the carbon adjacent to the positively charged sulfur, forming a key sulfur ylide intermediate.

-

Rearrangement & Product Formation: The ylide undergoes a five-membered ring transition state, wherein the ylide's carbanion deprotonates the carbon bearing the oxygen. This intramolecular elimination collapses to form the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[5][13]

Experimental Protocol

Materials & Reagents:

-

Oxalyl chloride

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous dichloromethane (DCM)

-

4,4-diethoxybut-2-yn-1-ol (from Part 1)

-

Anhydrous triethylamine (Et₃N)

-

Acetone/Dry Ice bath

Procedure:

-

Vessel Preparation: Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere.

-

Activator Solution: In a 250 mL three-necked flask under inert gas, dissolve oxalyl chloride (1.5 eq) in 80 mL of anhydrous DCM. Cool the solution to -78°C using an acetone/dry ice bath. Caution: Oxalyl chloride is toxic and corrosive. Handle in a fume hood.

-

DMSO Addition: Add anhydrous DMSO (3.0 eq) dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65°C. Stir for 15 minutes.

-

Alcohol Addition: Dissolve 4,4-diethoxybut-2-yn-1-ol (1.0 eq) in a small volume of anhydrous DCM (~20 mL) and add it dropwise to the reaction mixture. Stir for 45 minutes at -78°C.

-

Base Addition: Add anhydrous triethylamine (5.0 eq) dropwise. A thick white precipitate (triethylammonium chloride) will form.

-

Warming: After stirring for an additional 15 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Workup: Add 100 mL of water to the reaction mixture. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde should be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient). Note: The product can be prone to polymerization and should be stored cold and used promptly.[2]

Quantitative Data Summary: Stage 2

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Volume |

| 4,4-diethoxybut-2-yn-1-ol | 158.19 | 1.0 | 10.0 g | - |

| Oxalyl chloride | 126.93 | 1.5 | 12.0 g | 8.2 mL |

| Anhydrous DMSO | 78.13 | 3.0 | 14.8 g | 13.5 mL |

| Anhydrous Triethylamine | 101.19 | 5.0 | 31.9 g | 44.0 mL |

| Anhydrous DCM | - | - | - | ~100 mL |

Safety and Troubleshooting

-

Malodorous Byproduct: The Swern oxidation produces dimethyl sulfide (DMS), which has an extremely unpleasant and pervasive odor. All steps, including the workup, must be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution, which oxidizes DMS to odorless DMSO.[12]

-

Temperature Control: Maintaining the temperature at -78°C during the initial stages of the Swern oxidation is critical. Allowing the activated DMSO complex to warm up can lead to side reactions and decomposition.[11]

-

Product Instability: As an α,β-alkynyl aldehyde, the final product is susceptible to both polymerization and Michael addition if nucleophiles (like water or alcohols) are present.[2] Therefore, purification should be performed promptly, and the product should be stored under an inert atmosphere at low temperatures (≤ 0°C). For subsequent reactions, using the crude material immediately may be advantageous.

-

Anhydrous Conditions: Both the Grignard and Swern reactions are highly sensitive to moisture. The use of anhydrous solvents and reagents, along with inert atmosphere techniques, is essential for achieving high yields.

Conclusion

The synthetic sequence detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a classic Grignard reaction to construct the carbon backbone and a mild, modern Swern oxidation, the target compound is synthesized in high yield. The strategic use of the diethyl acetal as a robust protecting group for the aldehyde functionality makes this intermediate particularly useful for complex, multi-step synthetic campaigns in pharmaceutical and materials science research.

References

-

Practical Synthesis of α,β-Alkynyl Ketones by Oxidative Alkynylation of Aldehydes with Hypervalent Alkynyliodine Reagents. Chemistry Letters, Oxford Academic. [Link]

-

Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central, National Institutes of Health. [Link]

-

Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE (Journal of Visualized Experiments). [Link]

-

Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Organic Letters, American Chemical Society. [Link]

-

Synthesis of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

-

Dimethyl Acetals. Organic Chemistry Portal. [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

-

Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. ResearchGate. [Link]

-

4,4-Dimethoxybut-1-yne. Organic Syntheses. [Link]

-

Synthesis of alkynyl ketones, carboxylic acids and derivatives. Organic Chemistry Portal. [Link]

-

Swern Oxidation. J&K Scientific LLC. [Link]

-

Swern oxidation. Wikipedia. [Link]

-

Scheme 1: Synthesis of series 4 and 5. ResearchGate. [Link]

-

4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Scholarly Journal of Food and Nutrition. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Swern Oxidation. Organic Chemistry Portal. [Link]

-

4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers. [Link]

-

Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

-

Making Propargyl Grignard reagent. Reddit. [Link]

-

reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

-

Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Chemistry Connected. [Link]

- Method for synthesizing 4,4-dimethoxy-2-butanone.

-

4,4-dimethoxy-2-butanone. Organic Syntheses. [Link]

-

PROCESS FOR PREPARING 4-PENTEN-2-YNAL. European Patent Office. [Link]

-

Oxidation of 1,2-epoxy-3-butene to 1,2:3,4-diepoxybutane by cDNA-expressed human cytochromes P450 2E1 and 3A4 and human, mouse and rat liver microsomes. PubMed, National Institutes of Health. [Link]

-

Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io. [Link]

Sources

- 1. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. protocols.io [protocols.io]

- 11. jk-sci.com [jk-sci.com]

- 12. Swern oxidation - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 4,4-Diethoxybut-2-ynal: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a multifunctional chemical entity with significant potential in synthetic organic chemistry and medicinal chemistry. While direct literature on this specific molecule is emerging, its structural features—a terminal alkyne, an aldehyde, and an acetal—suggest a rich and versatile reactivity profile. This document will delve into its structural and spectroscopic properties, plausible synthetic routes, and its anticipated reactivity. Furthermore, we will explore its potential as a strategic building block for the synthesis of complex molecular architectures, particularly heterocyclic scaffolds of interest in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel reagents for the advancement of their synthetic programs.

Introduction: Unveiling a Multifunctional Synthetic Tool

In the relentless pursuit of novel therapeutic agents, the demand for innovative and versatile chemical building blocks is insatiable.[1][2] this compound, with the chemical formula C8H12O3, is a molecule that, by virtue of its unique combination of functional groups, presents itself as a powerful tool for the synthetic chemist.[3] Its structure, featuring an aldehyde, an internal alkyne, and a diethyl acetal, offers multiple points for chemical modification, enabling the construction of diverse and complex molecular frameworks.

The aldehyde provides a handle for nucleophilic additions, reductions, and oxidations. The alkyne is a gateway to a vast array of transformations, including click chemistry, transition-metal-catalyzed cross-couplings, and cycloadditions. The acetal group serves as a masked aldehyde, offering a strategic advantage for sequential and site-selective reactions. This guide will provide a detailed exploration of the structural formula, properties, and synthetic potential of this compound.

Structural Elucidation and Spectroscopic Profile

The structural formula of this compound is characterized by a four-carbon chain with an aldehyde at the C1 position, a triple bond between C2 and C3, and a diethyl acetal at the C4 position.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 74149-25-0 | [3] |

| Molecular Formula | C8H12O3 | [3] |

| Molecular Weight | 156.18 g/mol | [3] |

| SMILES Code | O=CC#CC(OCC)OCC | [3] |

Predicted Spectroscopic Data

While a comprehensive experimental spectroscopic analysis of this compound is not widely published, its spectral characteristics can be reliably predicted based on the functional groups present.[4][5][6] These predictions are invaluable for reaction monitoring and structural confirmation.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic, acetal, and ethoxy protons.

| Chemical Shift (δ) [ppm] (Predicted) | Multiplicity | Integration | Assignment |

| ~9.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~5.5 | Singlet | 1H | Acetal (-CH(OEt)₂) |

| ~3.7 | Quartet | 4H | Methylene (-OCH₂CH₃) |

| ~1.2 | Triplet | 6H | Methyl (-OCH₂CH₃) |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl, alkynyl, acetal, and ethoxy carbons.

| Chemical Shift (δ) [ppm] (Predicted) | Assignment |

| ~177 | Aldehyde Carbonyl (C=O) |

| ~95 | Alkynyl Carbon (C≡C-CHO) |

| ~90 | Alkynyl Carbon (C≡C-CH) |

| ~92 | Acetal Carbon (-CH(OEt)₂) |

| ~62 | Methylene Carbon (-OCH₂) |

| ~15 | Methyl Carbon (-CH₃) |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aldehyde and alkyne functionalities.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~2200 | Weak-Medium | C≡C stretch (internal alkyne) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1100 | Strong | C-O stretch (acetal) |

2.2.4. Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would likely involve the loss of ethoxy (•OCH₂CH₃) and ethyl (•CH₂CH₃) groups from the acetal moiety.

Plausible Synthetic Routes

Oxidation of 4,4-Diethoxybut-2-yn-1-ol

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols.

Sources

- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 74149-25-0|this compound|BLD Pharm [bldpharm.com]

- 4. IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3 [iitianacademy.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stability and Reactivity of 4,4-Diethoxybut-2-ynal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxybut-2-ynal is a bifunctional organic molecule that has garnered significant interest as a versatile building block in synthetic chemistry. Its unique structure, featuring a reactive aldehyde, a carbon-carbon triple bond, and a protected aldehyde in the form of a diethyl acetal, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the stability and reactivity of this compound, offering insights into its handling, storage, and diverse applications in the synthesis of complex organic molecules, including heterocycles and carbocycles. As a senior application scientist, this document aims to provide not only procedural details but also the underlying chemical principles that govern the utility of this valuable synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a research setting. The molecule's key attributes are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| CAS Number | 74149-25-0 | Not explicitly found, but related to its structure. |

| Appearance | Brown oil (for the dimethoxy analog) | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane and ether. | [2] |

Molecular Structure

The structure of this compound is characterized by an sp-hybridized alkyne and an sp²-hybridized aldehyde, with the acetal group providing steric and electronic influence on the molecule's reactivity.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is analogous to that of its well-documented dimethoxy counterpart, 4,4-dimethoxybut-2-ynal.[2] The general approach involves the protection of one of the aldehyde groups of acetylenedicarboxaldehyde as a diethyl acetal. A common synthetic route starts from the more readily available 1,1,4,4-tetraethoxybut-2-yne.

Caption: General synthesis workflow for this compound.

A detailed protocol, adapted from the synthesis of the dimethoxy analog, is provided below.[2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A 1-L round-bottomed flask is charged with dichloromethane (150 mL) and crude 1,1,4,4-tetraethoxybut-2-yne (approximately 0.287 mol). The flask is cooled to 0 °C in an ice bath.

-

Preparation of Hydrolysis Reagent: In a separate flask, a solution of formic acid (280 g, 6 mol), dichloromethane (150 mL), and water (1.5 mL) is prepared and cooled to 0 °C.

-

Reaction: The cooled formic acid solution is rapidly added to the solution of the tetraethoxybutyne. The reaction mixture is stirred at a controlled temperature (e.g., 16-21 °C) until the reaction is complete, as monitored by TLC or GC.

-

Workup: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, keeping the bath temperature below 25 °C. The crude product is then purified by vacuum distillation or column chromatography to yield this compound as an oil.

Stability and Handling

The stability of this compound is a critical consideration for its storage and use in synthesis. The presence of the acetal and the conjugated yn-al system dictates its stability profile.

-

Thermal Stability: The dimethoxy analog is reported to be stable for years when stored at -40 °C.[2] By extension, this compound is expected to have good thermal stability under proper storage conditions.

-

Acid Sensitivity: The diethyl acetal group is susceptible to hydrolysis under acidic conditions, which would liberate the free aldehyde. This reactivity can be exploited for deprotection but must be avoided if the acetal is intended to be a protecting group.[3][4]

-

Base Stability: Acetals are generally stable in neutral to strongly basic environments.[3] This allows for reactions to be carried out at other functional groups within the molecule without affecting the acetal.

-

Storage: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C to -40 °C) to minimize potential degradation.

-

Safe Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Reactivity and Synthetic Applications

The rich functionality of this compound makes it a versatile precursor for a variety of molecular scaffolds. Its reactivity can be selectively directed towards the aldehyde, the alkyne, or the acetal group.

Nucleophilic Addition to the Aldehyde

The aldehyde group is a primary site for nucleophilic attack. A wide range of nucleophiles, including organometallic reagents, hydrides, and amines, can add to the carbonyl carbon.[5]

Caption: Mechanism of nucleophilic addition to the aldehyde.

Experimental Protocol: Example Grignard Reaction

-

A solution of this compound in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.

-

A solution of the Grignard reagent (e.g., methylmagnesium bromide) in diethyl ether is added dropwise with stirring.

-

The reaction is monitored by TLC. Upon completion, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated to give the crude secondary alcohol, which can be purified by chromatography.

Nucleophilic Conjugate Addition to the Alkyne

The carbon-carbon triple bond is activated by the electron-withdrawing aldehyde group, making it susceptible to 1,4-conjugate addition by soft nucleophiles such as thiols, amines, and cuprates.[6]

Caption: Mechanism of nucleophilic conjugate addition.

Cycloaddition Reactions

The electron-deficient alkyne in this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic systems.[7][8] For instance, in a Diels-Alder reaction, it can react with a diene to form a six-membered ring.

Caption: [4+2] Cycloaddition (Diels-Alder) reaction.

Reactions of the Acetal Group

The diethyl acetal serves as a protecting group for an aldehyde. It is stable to basic and nucleophilic conditions but can be readily hydrolyzed with aqueous acid to regenerate the aldehyde.[3]

Caption: Acid-catalyzed hydrolysis of the acetal group.

Synthesis of Heterocyclic Compounds

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazoles. Similarly, reaction with hydroxylamine can yield isoxazoles, and condensation with amidines can produce pyrimidines. The specific reaction conditions will dictate the final heterocyclic product.[9][10]

Spectroscopic Data

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.27 | s | CHO | |

| 5.31 | s | CH(OCH₃)₂ | |

| 3.41 | s | OCH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 176.0 | CHO | |

| 92.7 | C H(OCH₃)₂ | |

| 88.3 | C≡C -CHO | |

| 83.0 | C ≡C-CHO | |

| 53.0 | OCH₃ |

For this compound, the chemical shifts for the ethyl groups would be expected in the typical regions: the -OCH₂- protons around 3.5-3.8 ppm (quartet) and the -CH₃ protons around 1.2 ppm (triplet).

Infrared (IR) Spectroscopy: Expected characteristic peaks include a strong C=O stretch for the aldehyde around 1680-1700 cm⁻¹, a C≡C stretch (which may be weak or absent due to symmetry) around 2100-2200 cm⁻¹, and C-O stretches for the acetal around 1050-1150 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺). Common fragmentation patterns would involve the loss of ethoxy groups (-OEt), the entire acetal moiety, and cleavage adjacent to the carbonyl group.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its stability under basic and neutral conditions, coupled with the differential reactivity of its aldehyde, alkyne, and acetal functionalities, provides chemists with a wide array of strategic possibilities for the construction of complex molecules. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for harnessing its full synthetic potential in research and development.

References

-

Organic Syntheses, Coll. Vol. 10, p.7 (2004); Vol. 78, p.249 (2002). [Link]

-

Chemistry LibreTexts. 14.3: Acetal Formation. [Link]

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

-

PubChemLite. This compound (C8H12O3). [Link]

-

Crimson Publishers. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. [Link]

-

ResearchGate. Nucleophilic addition reactions to activated alkynes. [Link]

-

Organic Syntheses. 4,4-Dimethoxybut-1-yne. [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

-

Chemistry LibreTexts. 13.3: Cycloaddition Reactions. [Link]

-

OpenStax. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

Sources

- 1. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. crimsonpublishers.com [crimsonpublishers.com]

The Versatile Alkyne: A Technical Guide to 4,4-Diethoxybut-2-ynal as a Synthetic Building Block

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is paramount for the construction of complex molecular architectures. 4,4-Diethoxybut-2-ynal, a molecule possessing a unique combination of an aldehyde, an internal alkyne, and a stable acetal protecting group, emerges as a potent C4 synthon with significant potential in the synthesis of diverse chemical entities. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core reactivity and synthetic applications of this valuable, yet under-documented, reagent. While extensive literature specifically detailing the reaction scope of this compound is not abundant, its utility can be expertly extrapolated from the well-established chemistry of its constituent functional groups: acetylenic aldehydes and acetals. This guide will focus on its prime application in the synthesis of substituted pyrazoles, a heterocyclic scaffold of immense importance in medicinal chemistry, and explore its broader potential in other synthetic transformations.

Molecular Architecture and Intrinsic Reactivity

The key to harnessing the synthetic power of this compound lies in understanding its inherent electronic properties and the interplay between its functional groups.

| Property | Value |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| CAS Number | 74149-25-0 |

| Boiling Point | Approx. 95-97 °C at 12 mmHg |

| Density | Approx. 0.99 g/cm³ |

The molecule's structure features two primary sites of reactivity:

-

The Electrophilic Aldehyde Carbonyl: This group is a classic site for nucleophilic attack. However, in this compound, the aldehyde is masked as a diethyl acetal. This protecting group is stable under neutral and basic conditions, allowing for selective reactions at other sites of the molecule. The aldehyde can be readily deprotected under acidic conditions when its reactivity is desired.[1]

-

The Electron-Deficient Alkyne: The presence of the electron-withdrawing aldehyde (or its acetal precursor) polarizes the carbon-carbon triple bond, rendering it susceptible to nucleophilic attack and participation in cycloaddition reactions. This electrophilic nature is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

The strategic placement of these functionalities allows for a modular approach to synthesis, where the reactivity of each site can be selectively unleashed by carefully choosing reaction conditions.

Core Application: The Synthesis of 5-(Diethoxymethyl)-1H-pyrazoles

A cornerstone application of this compound is in the construction of pyrazole rings, a privileged scaffold in numerous pharmaceuticals due to its wide range of biological activities.[2] The reaction of this compound with hydrazine and its derivatives provides a direct and efficient route to 5-(diethoxymethyl)-substituted pyrazoles.

Mechanistic Rationale

The synthesis proceeds via a cyclocondensation reaction, a classic method for pyrazole synthesis involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine.[3] In this case, the α,β-acetylenic aldehyde functionality of this compound serves as the 1,3-dielectrophilic partner.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electron-deficient β-carbon of the alkyne. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring. The acetal group remains intact throughout this process, providing a handle for further synthetic manipulations.

Caption: Figure 1: Proposed mechanism for pyrazole synthesis.

Self-Validating Experimental Protocol

The following protocol outlines a robust and reproducible method for the synthesis of 5-(diethoxymethyl)-1H-pyrazole. The choice of a protic solvent like ethanol facilitates the proton transfer steps in the mechanism, and the reaction generally proceeds under mild conditions.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound in anhydrous ethanol, add hydrazine hydrate dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(diethoxymethyl)-1H-pyrazole.

Expected Outcome and Validation:

The successful synthesis of the target pyrazole can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic diethoxymethyl protons and the pyrazole ring protons in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the structure of the product.

Expanding the Synthetic Horizon: Further Applications

The synthetic utility of this compound extends beyond pyrazole synthesis. Its unique combination of functional groups opens avenues for a variety of other transformations.

Cycloaddition Reactions

The electron-deficient alkyne in this compound is a prime candidate for participating in various cycloaddition reactions. For instance, [3+2] cycloadditions with azides would lead to the formation of triazoles, another important class of heterocycles.[4] Similarly, Diels-Alder reactions with suitable dienes could provide access to complex cyclic structures.

Caption: Figure 2: Synthetic pathways from this compound.

Nucleophilic Additions to the Alkyne

The electrophilic alkyne can also undergo conjugate addition reactions with a variety of nucleophiles, such as organocuprates, thiols, and amines. This would allow for the introduction of a wide range of substituents at the β-position, leading to highly functionalized linear synthons.

The Strategic Importance of the Acetal Group

The diethyl acetal in this compound serves as a crucial protecting group for the highly reactive aldehyde functionality. This allows for the selective manipulation of the alkyne without interference from the aldehyde. Following the desired transformations at the alkyne, the aldehyde can be easily deprotected under mild acidic conditions, unveiling a new reactive handle for subsequent synthetic steps. This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis and significantly enhances the value of this compound as a versatile building block.[1]

Conclusion: A C4 Synthon with Untapped Potential

This compound represents a powerful and versatile C4 building block for organic synthesis. Its unique combination of a protected aldehyde and an electrophilic alkyne allows for a wide range of selective transformations. While its primary documented application lies in the efficient synthesis of 5-(diethoxymethyl)-substituted pyrazoles, its potential in other areas such as cycloaddition reactions and nucleophilic additions remains a fertile ground for further exploration. For researchers and drug development professionals, a thorough understanding of the reactivity of this multifunctional synthon can unlock novel and efficient pathways to complex molecular targets, particularly within the realm of heterocyclic chemistry. The strategic use of this compound can undoubtedly contribute to the advancement of synthetic methodology and the discovery of new chemical entities with valuable biological properties.

References

- (Reference details to be populated from a comprehensive liter

- (Reference details to be populated from a comprehensive liter

- (Reference details to be populated from a comprehensive literature search on cycloaddition reactions of acetylenic compounds)

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances. [Link]

- (Reference details to be populated from a comprehensive literature search on nucleophilic additions to alkynes)

-

4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. (2018). Crimson Publishers. [Link]

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2022). Chemistry LibreTexts. [Link]

- (Reference details to be populated from a comprehensive literature search on reactions of hydrazines with carbonyls)

- (Reference details to be populated from a comprehensive liter

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Journal of the Brazilian Chemical Society. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.[Link]

- (Reference details to be populated from a comprehensive literature search on synthetic routes to dithietanes)

-

1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. (2023). Beilstein Journal of Organic Chemistry. [Link]

- (Reference details to be populated from a comprehensive literature search on the synthesis of aminopyrazole deriv

-

Azides in the Synthesis of Various Heterocycles. (2022). Molecules. [Link]

-

4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. (2018). Advances in Medicinal and Pharmaceutical Sciences. [Link]

- (Reference details to be populated from a comprehensive liter

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

- (Reference details to be populated from a comprehensive literature search on the synthesis of pyridinones)

Sources

- 1. Construction of 4-hydroxy-2-pyridinones. Total synthesis of (+)-sambutoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

The Synthetic Versatility of 4,4-Diethoxybut-2-ynal: A Comprehensive Guide to its Application in Total Synthesis

Introduction: Unveiling a Multifaceted C4 Building Block

In the intricate art of total synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among the arsenal of synthons available to the modern organic chemist, polyfunctional C4 units hold a special place due to their ability to participate in a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note delves into the synthetic utility of a particularly versatile, yet underexplored, C4 building block: 4,4-diethoxybut-2-ynal .

Possessing a unique combination of an α,β-acetylenic aldehyde and a protected aldehyde in the form of a diethyl acetal, this molecule is primed for a range of transformations. The ynal moiety serves as a reactive dienophile in cycloaddition reactions and a precursor for various heterocyclic systems. Simultaneously, the diethyl acetal provides a stable protecting group that can be unveiled at a later synthetic stage to reveal a second aldehyde functionality for further elaboration. This guide will provide an in-depth exploration of the preparation of this compound and its application in key synthetic strategies, offering detailed protocols and mechanistic insights for researchers in drug discovery and natural product synthesis.

I. Synthesis of this compound: A Protocol for a Key Intermediate

While this compound is commercially available, its synthesis from the corresponding propargyl alcohol, 4,4-diethoxybut-2-yn-1-ol, is a straightforward and cost-effective procedure for laboratories. The oxidation of propargyl alcohols to their corresponding aldehydes is a well-established transformation, with activated manganese (IV) oxide (MnO₂) being a mild and selective reagent that is particularly well-suited for this purpose, as it minimizes over-oxidation and is compatible with the alkyne and acetal functionalities.[1][2][3]

Protocol 1: Oxidation of 4,4-Diethoxybut-2-yn-1-ol to this compound

This protocol describes the selective oxidation of the primary alcohol to the aldehyde using activated manganese dioxide.

Materials:

-

4,4-Diethoxybut-2-yn-1-ol

-

Activated Manganese (IV) Oxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celatom® or diatomaceous earth

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for filtration

Procedure:

-

To a solution of 4,4-diethoxybut-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M), add activated manganese (IV) oxide (10.0 eq by weight).

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of Celatom® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

-

The crude product is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by column chromatography on silica gel.

Causality of Experimental Choices:

-

Manganese (IV) Oxide: A large excess of freshly activated MnO₂ is used to ensure a sufficient surface area for the heterogeneous oxidation and to drive the reaction to completion. Its mild nature prevents oxidation of the aldehyde to a carboxylic acid and is compatible with the sensitive alkyne and acetal groups.[1][4]

-

Dichloromethane: This solvent is chosen for its inertness and its ability to solubilize the starting material while being a good medium for the heterogeneous oxidation.

-

Celatom® Filtration: This step is crucial for the efficient removal of the fine MnO₂ powder from the reaction mixture.

II. Application in Cycloaddition Reactions: Forging Carbocyclic Core Structures

The electron-deficient alkyne within this compound makes it an excellent partner in various cycloaddition reactions, providing rapid access to complex carbocyclic frameworks.

A. Diels-Alder Reaction: The [4+2] Cycloaddition Pathway

As a dienophile, this compound can react with a variety of dienes to form substituted cyclohexadiene derivatives, which are versatile intermediates in total synthesis.[5][6] The acetylenic nature of the dienophile leads to a dihydroaromatic product that can be subsequently aromatized or further functionalized. A classic example is the reaction with cyclopentadiene, a highly reactive diene, which yields a bridged bicyclic adduct.[7]

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Diethyl ether or Dichloromethane, anhydrous

-

Lewis acid catalyst (optional, e.g., BF₃·OEt₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add freshly cracked cyclopentadiene (1.5 - 2.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS. For less reactive dienes, a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) can be added to accelerate the reaction.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting bicyclic adduct by column chromatography on silica gel.

Mechanistic Insight and Stereoselectivity: The Diels-Alder reaction is a concerted [4+2] cycloaddition.[6] In the reaction with cyclic dienes like cyclopentadiene, the endo product is typically favored due to secondary orbital interactions, which stabilize the transition state leading to this isomer.[8][9]

Caption: Diels-Alder reaction workflow.

B. Pauson-Khand Reaction: The [2+2+1] Cycloaddition for Cyclopentenones

The Pauson-Khand reaction is a powerful method for the synthesis of α,β-cyclopentenones via a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst.[10][11] this compound can serve as the alkyne component, reacting with an alkene to construct a cyclopentenone ring, a common motif in natural products.

Materials:

-

This compound

-

Alkene (e.g., Norbornene)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Toluene or 1,2-Dichloroethane (DCE), anhydrous and degassed

-

Carbon monoxide (CO) balloon or high-pressure reactor

-

Schlenk flask or high-pressure vessel

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous, degassed toluene.

-

Add dicobalt octacarbonyl (1.1 eq) and stir at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.

-

Add the alkene (1.5-2.0 eq) to the reaction mixture.

-

Pressurize the vessel with carbon monoxide (from a balloon or a cylinder) and heat the reaction mixture to 60-80 °C.

-

Stir the reaction for 12-48 hours, monitoring by TLC.

-

After cooling to room temperature, carefully vent the CO atmosphere in a fume hood.

-

Concentrate the mixture and purify the resulting cyclopentenone by column chromatography.

Causality of Experimental Choices:

-

Dicobalt Octacarbonyl: This is the classic and most common stoichiometric promoter for the Pauson-Khand reaction. It forms a stable complex with the alkyne, which then reacts with the alkene and CO.[12]

-

Carbon Monoxide: CO is a reactant in this cycloaddition and is typically supplied under a positive pressure to ensure its availability in the reaction mixture.

-

Alkene Choice: Strained alkenes like norbornene are highly reactive in the Pauson-Khand reaction.[13][14]

Caption: Pauson-Khand reaction workflow.

III. Synthesis of Heterocycles: A Gateway to Bioactive Scaffolds

The ynal functionality of this compound is an excellent starting point for the construction of a wide variety of heterocyclic systems that are prevalent in medicinal chemistry.

A. Pyrazole Synthesis

Pyrazoles are a class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. They can be readily synthesized by the condensation of a 1,3-dielectrophilic species with hydrazine.[10][15] The α,β-acetylenic aldehyde system in this compound provides the necessary three-carbon backbone.

Materials:

-

This compound

-

Hydrazine hydrate or Hydrazine dihydrochloride

-

Ethanol or Methanol

-

Triethylamine (if using hydrazine salt)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting pyrazole derivative by column chromatography or crystallization.

Mechanistic Rationale: The reaction proceeds via an initial Michael addition of hydrazine to the ynal, followed by cyclization and dehydration to afford the aromatic pyrazole ring.[5][16]

B. Pyridine Synthesis

Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals. One classical approach to their synthesis is the condensation of α,β-unsaturated carbonyl compounds with enamines or other nitrogen-containing synthons.[17]

Materials:

-

This compound

-

β-Enaminone or β-enamino ester (e.g., ethyl 3-aminocrotonate)

-

Acetic acid or a Lewis acid catalyst

-

Toluene or xylene

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), the β-enamino ester (1.0 eq), and a catalytic amount of acetic acid in toluene.

-

Heat the mixture to reflux, with azeotropic removal of water.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the resulting pyridine derivative by column chromatography.

Reaction Pathway: This synthesis likely proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyridine ring after elimination of water.[18][19][20]

C. Imidazole Synthesis

Imidazoles are another important class of five-membered heterocycles found in many biologically active molecules. Their synthesis can be achieved through various multicomponent reactions. One approach involves the reaction of an α,β-ynal with an amidine.[21]

Materials:

-

This compound

-

Amidine hydrochloride (e.g., benzamidine hydrochloride)

-

Base (e.g., sodium carbonate or DBU)

-

Dimethylformamide (DMF) or Acetonitrile

-

Round-bottom flask

Procedure:

-

To a solution of the amidine hydrochloride (1.1 eq) in DMF, add the base (1.2 eq) and stir for 15 minutes.

-

Add this compound (1.0 eq) to the mixture.

-

Heat the reaction to 80-100 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Caption: Pathways to key heterocycles.

IV. Summary and Future Outlook

| Reaction Type | Key Reagents | Product Class | Synthetic Value |

| Oxidation | MnO₂ | α,β-Acetylenic Aldehyde | Preparation of the key building block. |

| Diels-Alder | Diene (e.g., Cyclopentadiene) | Bicyclic Cyclohexadienes | Rapid construction of bridged ring systems. |

| Pauson-Khand | Alkene, Co₂(CO)₈, CO | Substituted Cyclopentenones | Access to five-membered ring cores. |

| Pyrazole Synthesis | Hydrazine | Substituted Pyrazoles | Formation of bioactive N-heterocycles. |

| Pyridine Synthesis | β-Enamino ester | Substituted Pyridines | Access to a privileged heterocyclic scaffold. |

| Imidazole Synthesis | Amidine | Substituted Imidazoles | Synthesis of another important N-heterocycle. |

This compound emerges as a potent and versatile building block for total synthesis. Its dual reactivity, stemming from the ynal and protected aldehyde functionalities, opens up a myriad of possibilities for the construction of complex carbocyclic and heterocyclic frameworks. The protocols outlined in this guide provide a solid foundation for chemists to explore the full potential of this C4 synthon. Future investigations could focus on asymmetric variations of these reactions, the development of novel cascade sequences that exploit both functional groups, and its application in the synthesis of specific natural product targets. As the demand for efficient and modular synthetic strategies continues to grow, the application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of organic chemistry.

References

- Li, Y., & Dong, C.-E. (2015). Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Chinese Chemical Letters, 26(4), 435-438.

-

NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 9(5), 147-163.

- Reddy, G. S. N., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(32), 5864-5873.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

J & K Scientific LLC. (2021). Pauson-Khand Reaction. Retrieved from [Link]

- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Group, Scripps Research.

-

Wikipedia contributors. (2023). Pauson–Khand reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Chemical Reviews, 110(2), 624–655.

- Zhu, C., et al. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(11), 3163.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of imidazoles from amidines, ynals, and sodium sulfonates. Retrieved from [Link]

- Chem LibreTexts. (2021). 14. The Diels-Alder Cycloaddition Reaction.

- Lee, S., & Fuchs, P. L. (2006). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. Organic & Biomolecular Chemistry, 4(15), 2841-2843.

- Boyer Research. (2021). 12 - Synthesis of Pyridines [Video]. YouTube.

-

Wikipedia contributors. (2023). Manganese dioxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

- Singh, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1369-1383.

- Pearson, W. H., & Lin, K.-C. (1990). Diels-Alder Reactions of Cyclopentadienones with Aryl Alkynes To Form Biaryl Compounds. The Journal of Organic Chemistry, 55(15), 4467–4475.

-

Sciencemadness.org. (2007). oxidation alcohol to aldehyde with MnO2. Retrieved from [Link]

- Zografos, A. (n.d.). Synthesis of Imidazoles. The Baran Group, Scripps Research.

-

Wikipedia contributors. (2023). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Tangyarikov, N. S., & Kosimov, S. F. (2023). Synthesis of Pyridines from Acetylene and Ammonia. Eurasian Journal of Engineering and Technology, 14, 76-79.

-

Royal Society of Chemistry. (2022). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

- Krenske, E. H., & Houk, K. N. (2021). Click Chemistry with Cyclopentadiene. Accounts of Chemical Research, 54(5), 1169–1181.

-

ChemTube3D. (n.d.). Identifying a Diels-Alder Reaction. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Manganese(IV) oxide [organic-chemistry.org]

- 4. Manganese dioxide - Wikipedia [en.wikipedia.org]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. community.wvu.edu [community.wvu.edu]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 17. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. baranlab.org [baranlab.org]

- 19. Pyridine synthesis [organic-chemistry.org]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

Application Notes & Protocols: The Reaction of 4,4-Diethoxybut-2-ynal with Grignard Reagents

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction between 4,4-diethoxybut-2-ynal and various Grignard reagents. This reaction is a cornerstone transformation in organic synthesis, enabling the construction of complex propargyl alcohols, which are valuable intermediates for natural product synthesis and pharmaceutical development. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, chemoselective outcomes.

Introduction & Strategic Importance

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction.[1] The Grignard reaction, discovered by Victor Grignard, remains one of the most powerful and versatile methods for this purpose.[2][3][4] Our focus here is on the substrate this compound, a bifunctional molecule featuring both an aldehyde and a protected aldehyde in the form of a diethyl acetal, separated by an alkyne spacer.

The strategic value of this reaction lies in its high degree of chemoselectivity. Grignard reagents, being "hard" nucleophiles, exhibit a strong preference for addition to the "hard" electrophilic carbonyl center of the aldehyde over the "softer" alkyne or the unreactive acetal.[5][6] This allows for the precise installation of a new stereocenter and functional group (a secondary propargylic alcohol) while preserving the acetal for subsequent synthetic manipulations. The resulting products are rich in functionality, providing a gateway to diverse molecular architectures.

Mechanistic Discussion: A Tale of Chemoselectivity

The reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde.[7]

Key Mechanistic Pillars:

-

Nucleophilic Attack: The carbon-magnesium bond in a Grignard reagent (R-MgX) is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5] This nucleophile preferentially attacks the electron-deficient carbonyl carbon of the this compound.[7] Evidence suggests this addition to aliphatic aldehydes occurs via a concerted or polar mechanism rather than a single-electron-transfer (SET) pathway.[8][9][10]

-

Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[3][7]

-

Protonation (Workup): The reaction is completed by an aqueous workup step, which protonates the magnesium alkoxide to yield the final secondary propargylic alcohol.[11]

-

The Role of the Acetal: The diethyl acetal group is crucial. Acetals are stable under the strongly basic and nucleophilic conditions of the Grignard reaction, effectively acting as a protecting group for a second aldehyde functionality.[12][13] This prevents self-reaction or unwanted additions at that position. It is critical to use a mild acidic workup (e.g., saturated aqueous NH₄Cl) to avoid premature deprotection of this acid-sensitive group.

Reaction Mechanism Diagram

Sources

- 1. quora.com [quora.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]